1-Naphthol

Description

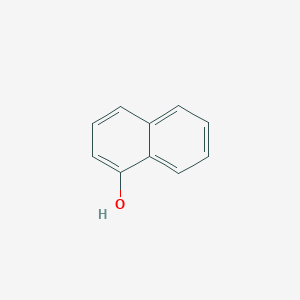

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-77-8, 19402-71-2 (potassium salt) | |

| Record name | 1-Naphthol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021793 | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °C (open cup) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0954 at 98.7 °C/4 °C | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/ | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic needles from water, Colorless prisms (from toluene) | |

CAS No. |

90-15-3, 1321-67-1 | |

| Record name | 1-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A71EAQ389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Naphthol

Abstract: This technical guide provides a comprehensive overview of this compound (α-naphthol), a crucial aromatic organic compound with the formula C₁₀H₇OH. It details the chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, key chemical reactions, and relevant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information including experimental methodologies, structured data tables for easy reference, and visualizations of key processes and pathways to support advanced research and development applications.

Chemical Structure and Identification

This compound is an aromatic alcohol and a positional isomer of 2-naphthol, differing in the location of the hydroxyl group on the naphthalene ring.[1] It is a fluorescent, white to yellowish crystalline solid with a characteristic phenolic odor.[1][2][3] This compound is a naphthalene homologue of phenol and serves as a precursor for a wide array of dyes, insecticides, pharmaceuticals, and other useful organic compounds.[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is stable under normal conditions but is sensitive to air and light.[2][5]

| Property | Value | Source(s) |

| IUPAC Name | Naphthalen-1-ol | [4] |

| Synonyms | α-Naphthol, 1-Hydroxynaphthalene | [1][4] |

| CAS Number | 90-15-3 | [5] |

| Molecular Formula | C₁₀H₈O | [4] |

| Molar Mass | 144.17 g/mol | [4] |

| Appearance | Colorless, white, or yellowish crystalline solid | [1][2][3] |

| Odor | Unpleasant, phenolic | [2] |

| Melting Point | 94-96 °C | [2][5] |

| Boiling Point | 278-280 °C | [2][5] |

| Density | 1.10 g/cm³ | [1] |

| pKa | 9.34 (at 25 °C) | [2][5] |

| LogP | 2.79 | [6] |

| Water Solubility | Slightly soluble (0.95 g/L) | [2][6] |

| Organic Solubility | Soluble in ethanol, ether, benzene, chloroform, and alkali solutions | [2][5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound.

| Spectrum Type | Wavelength / Shift | Source(s) |

| UV-Vis (λmax) | 324 nm (in Methanol) | [2][5] |

| Fluorescence | Excitation: 290 nm, Emission: 339 nm | [7] |

| ¹H NMR | Data available from referenced sources. | [8][9] |

| ¹³C NMR | Data available from referenced sources. | [9][10] |

| IR Spectrum | Data available from referenced sources. | [5] |

Synthesis and Purification

This compound can be synthesized through several routes, with purification being essential for high-purity applications.

Experimental Protocols for Synthesis

Method 1: Naphthalene Sulfonation and Alkali Fusion

This traditional method involves the low-temperature sulfonation of naphthalene followed by fusion with a strong base.[11]

-

Sulfonation: Place 50 g of powdered naphthalene into a flask equipped with a mechanical stirrer. Add 50 mL of 92% sulfuric acid. Heat the mixture in a water bath to approximately 45-50 °C, ensuring the temperature does not exceed 60 °C. Stir until the naphthalene completely dissolves, forming sodium 1-naphthalene sulfonate.[11]

-

Work-up: Pour the resulting solution into water. Partially neutralize it with sodium bicarbonate and salt out the product with sodium chloride at boiling temperature to precipitate fine crystals.[11]

-

Filtration: Filter the precipitated sodium 1-naphthalene sulfonate and dry it in an oven at 100 °C.[11]

-

Alkali Fusion: In a suitable crucible, fuse the dried sodium 1-naphthalene sulfonate with potassium hydroxide (approx. 2.4:1 molar ratio of KOH to sulfonate) at around 300 °C. A small amount of water can be added to facilitate fusion.[11]

-

Isolation: After cooling, dissolve the fused mass in water, acidify to precipitate the crude this compound, and collect the solid product.[11]

Method 2: Oxidation of 1-Naphthylboronic Acid

This method provides a high-yield, green chemistry approach to this compound.[8]

-

Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar, combine 1 mmol of 1-naphthylboronic acid with 1.0 mL of dimethyl carbonate (DMC).[8]

-

Oxidation: Add 2.0 equivalents of 30% hydrogen peroxide (H₂O₂) to the mixture. Stir the reaction at room temperature for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

Quenching & Extraction: Once the starting material is consumed, add 1.0 mL of water to the flask. Dilute the mixture with 30 mL of ethyl acetate and wash sequentially with 5.0 mL of distilled water.[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[8]

-

Purification: Purify the crude product if necessary via column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[8]

Experimental Protocol for Purification

Commercial this compound often appears discolored (light brown) and requires purification for sensitive applications.[3] Distillation is a common and effective method.

-

Apparatus Setup: Place 20 g of commercial this compound into a round-bottom flask. Assemble a simple distillation apparatus. It is advisable to insulate the still head and condenser with aluminum foil to prevent premature condensation, as this compound has a high melting point.[3]

-

Distillation: Heat the flask to melt the this compound (m.p. ~96 °C) and then bring it to a boil (b.p. ~278 °C). A Bunsen burner may be required if a standard hotplate cannot achieve the necessary temperature. Heat carefully and evenly to distill the product.[3]

-

Collection: Collect the distilled, off-white this compound in the receiving flask.[3]

-

Recovery: Once distillation is complete, allow the apparatus to cool. Scrape the solidified product from the receiving flask and grind it into a powder. This procedure can yield a recovery of approximately 85-90%.[3]

Chemical Reactions and Reactivity

The hydroxyl group and the aromatic naphthalene ring are the primary sites of reactivity in this compound. The 4-position is particularly susceptible to electrophilic attack.[1]

-

Azo Coupling: It readily reacts with diazonium salts to form various azo dyes.[1]

-

Bucherer Reaction: Undergoes ammonolysis in the presence of sodium bisulfite to yield 1-aminonaphthalene.[1]

-

Hydrogenation: Partial reduction of the unsubstituted ring can be achieved, for example, to produce ar-tetrahydro-α-naphthol.[12][13] Full hydrogenation can be catalyzed by rhodium.[1]

-

Biodegradation: In biological systems, it can be oxidized to 1,4-naphthoquinone via a this compound-3,4-oxide intermediate.[1]

Biological Activity and Signaling Pathways

This compound is a metabolite of naphthalene and the insecticide carbaryl, formed via cytochrome P450-mediated oxidation.[4] It has been associated with reduced testosterone levels in adult men.[4] Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including antioxidant properties and inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA).[14]

Coinducible Catabolic Pathway in Sphingobium sp.

In certain bacteria, such as Sphingobium sp. B2, the breakdown of this compound is tightly regulated by a co-inducible system that functions like a two-input "AND" logic gate. The transcription of the initial catabolic genes (ndcA1BA2), which hydroxylate this compound to 1,2-dihydroxynaphthalene, requires the presence of both this compound and a primary carbon source like glucose. This prevents the unnecessary production of potentially toxic intermediates.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of this compound.[15] HPLC with fluorescence or UV detection is particularly common for analyzing environmental and biological samples due to its sensitivity and reproducibility.[7][15][16]

Experimental Protocol: HPLC-UV Analysis in Water Samples

This protocol is adapted from a method for determining naphthols in environmental water using magnetic solid-phase extraction (MSPE) prior to HPLC analysis.[16]

-

Sample Preparation (MSPE):

-

Synthesize or obtain Fe@MgAl-layered double hydroxide nanoparticles to use as the adsorbent.

-

Add a specified amount of the magnetic adsorbent to the water sample.

-

Agitate to ensure adsorption of this compound onto the nanoparticles.

-

Use an external magnet to isolate the adsorbent from the sample matrix.

-

Wash the adsorbent to remove interferences.

-

Elute the this compound from the adsorbent using a suitable organic solvent (e.g., acetonitrile).

-

-

HPLC Conditions:

-

Instrument: Standard HPLC system with a UV detector.[16]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[7]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[7]

-

Detection: UV detector set to an appropriate wavelength (e.g., near the 324 nm λmax).[5]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Generate a calibration curve by plotting peak area against concentration.

-

Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve. The linear range is typically 0.5–200 μg/L with this method.[16]

-

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[1]

| Hazard Type | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| Health | GHS05 (Corrosion), GHS06 (Acute Toxicity), GHS07 (Harmful) | H302: Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental | GHS09 (Hazardous to the aquatic environment) | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

| Storage | N/A | N/A | Store in a cool, dry, well-ventilated place away from light, strong bases, and strong oxidizing agents.[2][5] |

Applications

This compound is a versatile intermediate with a wide range of applications across various industries:

-

Dyes and Pigments: It is a key precursor in the manufacturing of numerous azo dyes.[1]

-

Pharmaceuticals: It serves as a starting material for pharmaceuticals such as the beta-blocker Nadolol, the antidepressant Sertraline, and the anti-protozoan Atovaquone.

-

Agrochemicals: It is a precursor to insecticides, most notably Carbaryl.[4]

-

Analytical Chemistry: It is the primary component of Molisch's reagent, used to detect the presence of carbohydrates, and is used in the Sakaguchi test for arginine in proteins.

-

Organic Synthesis: It is a common building block for the synthesis of more complex organic molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chembk.com]

- 3. texiumchem.com [texiumchem.com]

- 4. This compound | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 90-15-3 [m.chemicalbook.com]

- 6. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound(90-15-3) 13C NMR spectrum [chemicalbook.com]

- 11. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of this compound by a Natural Peroxygenase Engineered by Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Naphthol from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthol, a crucial intermediate in the chemical and pharmaceutical industries, is primarily synthesized from naphthalene through several established and emerging methodologies. This technical guide provides a comprehensive overview of the core synthetic routes, including the traditional sulfonation-alkali fusion process, hydrolysis of 1-naphthylamine, and the oxidation of tetralin. Furthermore, it delves into modern approaches such as direct oxidation and biocatalytic conversions. This document presents detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visual representations of reaction pathways and workflows to aid in research and development.

Introduction

This compound (α-naphthol) is a fluorescent white solid organic compound with the chemical formula C₁₀H₇OH.[1] It serves as a vital precursor in the manufacturing of a wide array of products, including insecticides like Carbaryl, pharmaceuticals such as Nadolol and Sertraline, and various azo dyes.[1][2] The synthesis of this compound from naphthalene is a cornerstone of industrial organic chemistry, with several methods having been developed and optimized over the years to enhance yield, purity, and process safety. This guide offers a detailed exploration of these synthetic strategies.

Major Synthetic Routes from Naphthalene

The industrial production of this compound from naphthalene is dominated by a few key pathways. Each method presents a unique set of advantages and challenges in terms of reaction conditions, yield, purity, and environmental impact.

Sulfonation and Alkali Fusion

This is a classic and historically significant method for the production of this compound.[3] The process involves two main stages: the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid, followed by fusion with an alkali hydroxide.[4]

Reaction Pathway:

-

Sulfonation: Naphthalene is reacted with sulfuric acid. The temperature of this reaction is critical for controlling the isomeric product distribution. Lower temperatures (below 60°C) favor the formation of the kinetically controlled product, naphthalene-1-sulfonic acid.[4][5] At higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[4][5]

-

Neutralization and Isolation: The resulting sulfonic acid is typically neutralized with a base, such as sodium bicarbonate or sodium hydroxide, and the sodium salt of naphthalene-1-sulfonic acid is isolated.[4][6]

-

Alkali Fusion: The isolated sodium naphthalene-1-sulfonate is then fused with a strong alkali, such as sodium hydroxide or potassium hydroxide, at high temperatures (around 300°C).[4][5] This step cleaves the sulfonic acid group and introduces a hydroxyl group, forming the sodium salt of this compound (sodium 1-naphthoxide).[7]

-

Acidification: The final step involves the acidification of the reaction mixture with a mineral acid, such as sulfuric acid or hydrochloric acid, to protonate the naphthoxide and precipitate this compound.[4][7]

Experimental Protocol: Sulfonation of Naphthalene and Alkali Fusion

Materials:

-

Naphthalene (powdered)

-

Concentrated Sulfuric Acid (92-98%)

-

Sodium Bicarbonate

-

Sodium Chloride

-

Potassium Hydroxide (or Sodium Hydroxide)

-

Distilled Water

-

Hydrochloric Acid (or Sulfuric Acid)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Water bath

-

Heating mantle

-

Copper or nickel crucible

-

Fume hood

-

Buchner funnel and filter flask

Procedure:

Part 1: Synthesis of Sodium Naphthalene-1-sulfonate [4][6]

-

Set up a three-necked flask with a mechanical stirrer, thermometer, and addition funnel in a water bath.

-

Charge the flask with 50g of powdered naphthalene.

-

With stirring, slowly add 50 mL of 92% sulfuric acid from the addition funnel.

-

Heat the water bath to approximately 45°C and maintain the reaction temperature below 60°C.

-

Continue stirring for about 4 hours, or until all the naphthalene has dissolved, forming a light purple solution.

-

Pour the reaction mixture into 400 mL of water in a large beaker. Rinse the flask with water and add the washings to the beaker.

-

Filter the solution to remove any unreacted naphthalene.

-

Slowly add 20g of sodium bicarbonate in small portions to the stirred solution to partially neutralize the acid.

-

Heat the solution to boiling and add approximately 35g of finely powdered sodium chloride to salt out the product.

-

Fine crystals of sodium 1-naphthalene sulfonate will precipitate.

-

Cool the mixture and collect the product by vacuum filtration.

-

Wash the crystals with a small amount of cold, saturated sodium chloride solution.

-

Dry the product in an oven at 100°C.

Part 2: Alkali Fusion to this compound [4][5]

Safety Precaution: This step involves molten caustic alkali at high temperatures and must be performed in a fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[4]

-

Place 12g of potassium hydroxide and 0.5 mL of water into a copper or nickel crucible.

-

Heat the crucible gently with a Bunsen burner or in a sand bath to melt the potassium hydroxide.

-

Once molten, add 5.0g of the dried sodium 1-naphthalene sulfonate in small portions with careful stirring.

-

Increase the temperature to around 300°C and continue to heat and stir the mixture. The melt will become more fluid.

-

After heating for a short period, the fusion is complete.

-

Allow the crucible to cool, and then dissolve the solid mass in water.

-

Carefully acidify the solution with dilute hydrochloric acid or sulfuric acid until it is acidic to litmus paper.

-

This compound will precipitate as a solid.

-

Cool the mixture and collect the crude this compound by vacuum filtration.

-

Wash the product with cold water.

-

The crude this compound can be purified by distillation or recrystallization from a suitable solvent (e.g., aqueous ethanol).[8][9]

Hydrolysis of 1-Naphthylamine

Another established industrial route involves the hydrolysis of 1-naphthylamine.[3] This method can produce a very pure product.[4]

Reaction Pathway:

-

Nitration of Naphthalene: Naphthalene is first nitrated to yield 1-nitronaphthalene.

-

Reduction to 1-Naphthylamine: The 1-nitronaphthalene is then reduced to 1-naphthylamine.

-

Hydrolysis: 1-Naphthylamine is hydrolyzed using an aqueous acid, such as 22% sulfuric acid, at high temperatures (around 200°C) and under pressure in a lead-lined autoclave.[3]

Experimental Protocol: Hydrolysis of 1-Naphthylamine (Conceptual Outline)

-

Reaction Setup: A high-pressure autoclave, typically lead-lined to resist the corrosive acidic environment at high temperatures, is required.

-

Reagents: 1-Naphthylamine and aqueous sulfuric acid (e.g., 22%).[3]

-

Procedure:

-

Charge the autoclave with 1-naphthylamine and the aqueous sulfuric acid solution.

-

Seal the autoclave and heat it to approximately 200°C, allowing the internal pressure to rise.[3]

-

Maintain these conditions for a specified reaction time to ensure complete hydrolysis.

-

After cooling, the reaction mixture is carefully depressurized.

-

The crude this compound is then isolated and purified, typically through distillation.

-

Oxidation of Tetralin

To obtain a purer product, the Union Carbide process was developed, which is based on the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene).[3]

Reaction Pathway:

-

Hydrogenation of Naphthalene: Naphthalene is first hydrogenated to tetralin.

-

Oxidation to 1-Tetralone: The tetralin is then oxidized to 1-tetralone.

-

Dehydrogenation: Finally, 1-tetralone is dehydrogenated to yield this compound.[3][10]

Experimental Protocol: Dehydrogenation of 1-Tetralone (Conceptual Outline)

-

Catalyst: A dehydrogenation catalyst is employed.

-

Reaction Conditions: The reaction is carried out at elevated temperatures.

-

Procedure:

-

1-Tetralone is heated in the presence of a suitable catalyst.

-

The reaction proceeds with the elimination of hydrogen gas, leading to the formation of this compound.

-

The product is then isolated and purified.

-

Direct Oxidation of Naphthalene

More recent research has focused on the direct oxidation of naphthalene to this compound, which offers a potentially more environmentally friendly and atom-economical route.

Reaction Pathway:

These methods typically involve the use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and a catalyst.[11][12]

-

Catalytic System: Various catalysts have been investigated, including transition metal oxide-loaded molecular sieves and pigment green B.[11][12]

-

Reaction Conditions: The reaction is generally carried out in an organic solvent under relatively mild conditions (e.g., 40-150°C).[11][12]

Experimental Protocol: Direct Catalytic Oxidation (Example) [11]

-

Materials: Naphthalene, acetonitrile (solvent), pigment green B (catalyst), 30% hydrogen peroxide.

-

Equipment: Four-necked flask with a stirrer and dropping funnel.

-

Procedure:

-

A mixture of naphthalene, acetonitrile, and pigment green B catalyst is heated to between 45 and 75°C.

-

Hydrogen peroxide is added dropwise over a period of 0.5 to 3 hours.

-

The reaction is allowed to proceed for 4 to 18 hours.

-

After cooling, the catalyst is removed by filtration.

-

The solvent is reclaimed to yield the this compound product.

-

Biocatalytic Synthesis

Biocatalysis presents a green chemistry approach to this compound synthesis, utilizing enzymes or whole-cell systems to perform the oxidation of naphthalene.

Reaction Pathway:

-

Enzyme System: Toluene ortho-monooxygenase (TOM) variants, such as TOM-Green, expressed in recombinant Escherichia coli, have been used to oxidize naphthalene to this compound.[7][13]

-

Reaction System: To overcome the toxicity of naphthalene and this compound to the microorganisms, a water-organic solvent biphasic system is often employed.[7][13]

Experimental Protocol: Whole-Cell Biocatalysis (Conceptual Outline) [7]

-

Biocatalyst: Recombinant E. coli cells expressing an appropriate oxygenase enzyme.

-

Reaction Medium: A biphasic system consisting of an aqueous medium containing the cells and an organic solvent (e.g., lauryl acetate) in which naphthalene is dissolved.

-

Procedure:

-

The E. coli cells are cultured and harvested.

-

The cells are resuspended in an aqueous buffer.

-

This aqueous phase is mixed with the organic phase containing naphthalene.

-

The biphasic mixture is incubated under controlled conditions (temperature, agitation) to allow for the biocatalytic oxidation.

-

After the reaction, the organic phase containing the this compound product is separated for downstream processing.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis methods, allowing for a comparative analysis of their efficiency and operating conditions.

Table 1: Comparison of this compound Synthesis Routes

| Synthesis Route | Key Reactants | Typical Yield | Purity | Key Byproducts |

| Sulfonation-Alkali Fusion | Naphthalene, H₂SO₄, NaOH/KOH | 55-70%[1][4] | 98-99% after purification[1] | 2-Naphthol, dinaphthyl sulfone, disulfonic acids[1] |

| Hydrolysis of 1-Naphthylamine | 1-Naphthylamine, H₂SO₄ | High | High | - |

| Oxidation of Tetralin | Tetralin, Oxidant | 72% (overall)[3] | High | - |

| Direct Oxidation (Catalytic) | Naphthalene, H₂O₂, Catalyst | 18-46%[11][12] | Variable | 2-Naphthol, over-oxidation products |

| Biocatalysis (Whole-Cell) | Naphthalene, E. coli (TOM-Green) | High regioselectivity (97%)[14] | High | Minor byproducts |

Table 2: Typical Reaction Conditions for this compound Synthesis

| Synthesis Route | Temperature | Pressure | Catalyst | Solvent |

| Sulfonation | < 60°C[4][5] | Atmospheric | - | - |

| Alkali Fusion | ~300°C[4][5] | Atmospheric | - | Molten alkali |

| Hydrolysis of 1-Naphthylamine | ~200°C[3] | High | - | Water |

| Oxidation of Tetralin (Dehydrogenation) | Elevated | Atmospheric | Dehydrogenation catalyst | - |

| Direct Oxidation (Catalytic) | 45-75°C[11] | Atmospheric | Pigment Green B, etc.[11] | Acetonitrile[11] |

| Biocatalysis (Whole-Cell) | Ambient | Atmospheric | Enzyme (e.g., TOM)[13] | Biphasic (water/organic)[13] |

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Quantitative analysis of naphthalene, this compound and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Whole-Cell Biocatalysis for this compound Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. texiumchem.com [texiumchem.com]

- 10. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 11. CN101723808B - Method for preparing this compound by using pigment green B catalysis - Google Patents [patents.google.com]

- 12. CN109879726B - Method for preparing naphthol by liquid-phase oxidation of naphthalene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of this compound by a Natural Peroxygenase Engineered by Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Naphthol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthol, a key aromatic compound with significant applications in chemical synthesis and drug development. This document presents a detailed analysis of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, complete with quantitative data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, IR, and NMR spectroscopic analyses of this compound.

UV-Visible Spectroscopy Data

The UV-Visible spectrum of this compound is characterized by distinct absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the naphthalene ring system.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 292 nm | 4677 L mol⁻¹ cm⁻¹ | Ethanol | [1] |

| 308 nm | 3311 L mol⁻¹ cm⁻¹ | Ethanol | [1] |

| 322 nm | 2042 L mol⁻¹ cm⁻¹ | Ethanol | [1] |

| 349 nm | 2590 L mol⁻¹ cm⁻¹ | Aqueous (charge-transfer complex with chloranil) | [1] |

| 423 nm | 9940 L mol⁻¹ cm⁻¹ | Aqueous (charge-transfer complex with DDQ) | [1] |

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its specific functional groups and aromatic structure. The data presented below is for this compound isolated in an argon matrix, which allows for the identification of both cis and trans rotamers, with the trans form being predominant.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~3640 | O-H Stretch (trans) | Strong, Sharp |

| ~3630 | O-H Stretch (cis) | Strong, Sharp |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 1600 - 1630 | C=C Aromatic Ring Stretch | Medium |

| 1500 - 1520 | C=C Aromatic Ring Stretch | Medium |

| ~1360 | O-H Bend | Medium |

| 1250 - 1280 | C-O Stretch | Strong |

| 750 - 810 | C-H Out-of-Plane Bending (Aromatic) | Strong |

Note: The presence of two O-H stretching frequencies is due to the existence of rotational isomers (rotamers) where the hydroxyl proton is oriented differently with respect to the naphthalene ring.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Data (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | ~5.0 | Singlet (broad) | - |

| H-2 | 7.28 | Doublet | 7.5 |

| H-3 | 7.42 | Triplet | 7.8 |

| H-4 | 7.85 | Doublet | 8.1 |

| H-5 | 7.51 | Doublet | 8.2 |

| H-6 | 7.45 | Triplet | 7.6 |

| H-7 | 7.35 | Triplet | 7.9 |

| H-8 | 7.80 | Doublet | 8.0 |

¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 152.0 |

| C-2 | 109.5 |

| C-3 | 125.8 |

| C-4 | 121.5 |

| C-4a | 126.5 |

| C-5 | 125.0 |

| C-6 | 126.2 |

| C-7 | 120.8 |

| C-8 | 124.7 |

| C-8a | 134.6 |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol. A series of dilutions are then prepared from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M.

-

Instrument Setup: The UV-Visible spectrophotometer is powered on and allowed to stabilize. The wavelength range is set from 200 nm to 400 nm.

-

Blank Measurement: A quartz cuvette is filled with the solvent (ethanol) and placed in the spectrophotometer to record a baseline spectrum. This baseline is subtracted from the sample spectra.

-

Sample Measurement: The cuvette is rinsed and filled with the most dilute this compound solution. The absorption spectrum is recorded. This process is repeated for all the prepared dilutions.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. The molar absorptivity (ε) is calculated at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups and characteristic vibrational modes.

Materials:

-

This compound (solid)

-

ATR-FTIR spectrometer equipped with a diamond or germanium crystal

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: The ATR crystal is cleaned with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowed to dry completely. A background spectrum is collected to account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: A small amount of solid this compound is placed directly onto the center of the ATR crystal.

-

Pressure Application: The pressure arm of the ATR accessory is lowered to ensure good contact between the sample and the crystal. Consistent and even pressure is applied.

-

Spectrum Acquisition: The sample spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding vibrational modes.

-

Cleaning: After the measurement, the sample is carefully removed, and the ATR crystal is cleaned thoroughly with a solvent-moistened wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube. The tube is capped and shaken gently to ensure the sample is fully dissolved.

-

Instrument Setup: The NMR spectrometer is set up for ¹H and ¹³C acquisition. This includes tuning and matching the probe for the respective nuclei.

-

Shimming: The prepared NMR tube is placed in the spectrometer's probe. The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase correction and baseline correction are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm. The integration of the ¹H signals is performed to determine the relative number of protons.

-

Spectral Analysis: The chemical shifts, multiplicities, and coupling constants (for ¹H NMR) are analyzed to assign the signals to the specific protons and carbons in the this compound molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

1-Naphthol reaction mechanism in electrophilic substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Naphthol is a crucial aromatic building block in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Its functionalization is frequently achieved through electrophilic aromatic substitution, a class of reactions governed by the powerful activating and directing effects of the hydroxyl group and the inherent reactivity of the naphthalene core. This guide provides an in-depth analysis of the reaction mechanisms, regioselectivity, and experimental protocols for the key electrophilic substitution reactions of this compound, tailored for professionals in chemical research and drug development.

Core Mechanism and Regioselectivity

The hydroxyl (-OH) group of this compound is a potent activating group, donating electron density to the aromatic rings via resonance. This increases the nucleophilicity of the naphthalene system, making it significantly more reactive towards electrophiles than naphthalene itself. The -OH group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2) and para (C4) to itself.

The regioselectivity of the substitution is determined by the stability of the intermediate carbocation (arenium ion or sigma complex) formed upon electrophilic attack.

-

Attack at C4 (para): Attack at the C4 position is generally favored. The resulting arenium ion is highly stabilized by resonance, with multiple contributing structures that preserve the aromaticity of the adjacent benzene ring.

-

Attack at C2 (ortho): While also activated, the C2 position is generally less favored than C4.

-

Attack at other positions (C5, C7, etc.): Attack on the second, unsubstituted ring is significantly less favorable as it lacks the strong activating effect of the hydroxyl group.

The preference for substitution at the alpha-position (C4) over the beta-position (C2) in the activated ring is a common theme in naphthalene chemistry, as the intermediate for alpha-substitution is better stabilized by resonance.[2][3]

Caption: Logical flow showing favored C4 vs. less favored C2 attack.

Key Electrophilic Substitution Reactions

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a critical step for synthesizing amino-naphthols and other pharmaceutical intermediates. The reaction typically proceeds with a mixture of nitric and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Substitution occurs primarily at the C4 and C2 positions.

Quantitative Data Summary: Nitration of this compound

| Reagents & Conditions | Position(s) | Yield | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 4-nitro and 2,4-dinitro | Mixture of products | [4] |

| Nitrating mixture in petroleum ether | Primarily 1-nitro | High yield (unspecified) |[5] |

Experimental Protocol: Synthesis of 4-Nitro-1-naphthol and 2,4-Dinitro-1-naphthol [4]

-

Safety: Perform in a fume hood, wear safety goggles and gloves.

-

Preparation: In a flask, prepare the nitrating agent. (Caution: highly corrosive).

-

Reaction: Dissolve this compound in a suitable solvent. Cool the solution in an ice bath.

-

Addition: Slowly add the nitrating agent to the this compound solution while maintaining a low temperature and stirring vigorously.

-

Work-up: After the addition is complete, allow the reaction to proceed for a specified time. Pour the mixture over ice water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

-

Purification: The product, a mixture of 4-nitro-1-naphthol and 2,4-dinitro-1-naphthol, can be separated by chromatography or fractional crystallization.

Caption: Generation of nitronium ion and subsequent substitution.

Halogenation involves the introduction of a halogen (Cl, Br) onto the naphthol ring. Due to the high activation by the -OH group, this reaction can often proceed without a Lewis acid catalyst. The primary product is typically the 4-halo-1-naphthol.

Quantitative Data Summary: Halogenation of this compound

| Reagent | Solvent | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| SO₂Cl₂ | Benzene | 4 | 4-Chloro-1-naphthol | >95% | (General knowledge) |

| CHBr₃ / KOt-Bu | Various | 2 | 2-Bromo-1-naphthols | up to 85% |[6] |

Experimental Protocol: Synthesis of 4-Chloro-1-naphthol

-

Safety: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment.

-

Dissolution: Dissolve this compound in a suitable inert solvent such as chloroform or carbon tetrachloride.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) or elemental chlorine in the same solvent to the this compound solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction with a dilute solution of sodium bisulfite to destroy any excess halogenating agent.

-

Extraction: Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure 4-chloro-1-naphthol.[7]

Sulfonation of this compound with sulfuric acid or chlorosulfonic acid can lead to a mixture of products, including this compound-2-sulfonic acid and this compound-4-sulfonic acid (Nevile-Winther acid).[8] The product distribution is highly dependent on reaction conditions such as temperature and solvent, showcasing a classic example of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperature): Favors the formation of this compound-4-sulfonic acid. The attack at the 4-position has a lower activation energy.

-

Thermodynamic Control (High Temperature): Favors the formation of the more stable this compound-2-sulfonic acid. The sulfonation reaction is reversible, and at higher temperatures, the equilibrium shifts towards the thermodynamically more stable isomer.[9][10][11]

Quantitative Data Summary: Sulfonation of this compound

| Reagent | Solvent | Temp. | Major Product | Yield | Isomeric Impurity | Reference |

|---|---|---|---|---|---|---|

| Chlorosulfonic acid | Trichloroethylene | Boil | This compound-4-sulfonic acid | 90% | 1% 2-isomer | [12] |

| Chlorosulfonic acid | 1,1,2,2-Tetrachloroethane | 80°C | This compound-4-sulfonic acid | 90% | <0.5% 2-isomer | [12] |

| Chlorosulfonic acid | Chloroform | 60°C | This compound-4-sulfonic acid | 80% | 0.5% 2-isomer | [8][12] |

| Chlorosulfonic acid | Toluene | 80°C | this compound-4-sulfonic acid | 92% | <0.5% 2-isomer |[8] |

Experimental Protocol: Preparation of this compound-4-sulfonic acid [8][12]

-

Setup: In a flask equipped with a stirrer and dropping funnel, suspend 73 g of this compound in 700 ml of toluene at 0°C.

-

Addition: Add 61 g of chlorosulfonic acid dropwise to the suspension.

-

Reaction: After the addition, heat the reaction mixture to 80°C and maintain for 4 hours.

-

Isolation: Cool the mixture and filter the resulting precipitate.

-

Washing: Wash the filter cake with 500 ml of hot toluene to remove the mother liquor.

-

Drying: Dry the product to obtain this compound-4-sulfonic acid. The theoretical yield is 92%, with less than 0.5% of the 2-sulfonic acid isomer.

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the this compound ring, typically at the C4 position, to form hydroxy-naphthyl ketones. The reaction requires a Lewis acid catalyst, such as AlCl₃, and an acylating agent like an acyl chloride or acid anhydride. The regioselectivity can be influenced by the choice of solvent. For instance, in some cases, using nitrobenzene as a solvent can favor substitution at the C2 position due to the formation of a bulky complex between the reagents and the solvent.[13]

Quantitative Data Summary: Friedel-Crafts Reactions of this compound

| Reaction Type | Reagents | Solvent | Position | Product | Reference |

|---|---|---|---|---|---|

| Alkylation | Aza-o-quinone methides | Toluene | C2 (ortho) | Triarylmethanes | [14] |

| Alkylation | Aza-o-quinone methides | Acetonitrile | C4 (para) | Triarylmethanes | [14] |

| Acylation | Acyl Chloride / AlCl₃ | Carbon Disulfide | C4 (para) | 4-Acyl-1-naphthol | [3][13] |

| Acylation | Acyl Chloride / AlCl₃ | Nitrobenzene | C2 (ortho) | 2-Acyl-1-naphthol |[3][13] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Setup: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place the Lewis acid catalyst (e.g., AlCl₃) and a dry, inert solvent (e.g., carbon disulfide).

-

Acylating Agent: Add the acyl chloride dropwise to the stirred suspension at a low temperature.

-

Naphthol Addition: Add a solution of this compound in the same solvent dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Hydrolysis: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent and purify the resulting ketone by recrystallization or column chromatography.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. US4540525A - Method for producing this compound-4-sulphonic acid - Google Patents [patents.google.com]

- 9. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. GB2137621A - Preparation of this compound-4-sulphonic acid - Google Patents [patents.google.com]

- 13. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Material Safety of 1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Naphthol, including its physicochemical properties, toxicological profile, and detailed experimental methodologies for key safety assessments. The information is presented to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and regulatory compliance related to this compound.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈O | [1] |

| Molar Mass | 144.17 g/mol | [1][2] |

| Appearance | Colorless to light blue crystalline solid | [1] |

| Odor | Phenolic | [2] |

| Melting Point | 95 - 96 °C | [1] |

| Boiling Point | 278 - 280 °C at 1,013 hPa | [1] |

| Flash Point | 125 °C (closed cup) | [1] |

| Density | 1.28 g/cm³ | [3] |

| Water Solubility | 0.1 g/L at 20 °C | [1] |

| n-Octanol/Water Partition Coefficient (Log Pow) | 2.85 | [1][3] |

| Vapor Pressure | 2.3 hPa at 100 °C | [1] |

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1,870 mg/kg | [1][4] |

| LD50 | Rabbit | Dermal | 880 mg/kg | [1] |

| LC50 | Fish (Pimephales promelas) | - | 4.1 - 4.7 mg/L (96 h) | [4] |

Table 3: Hazard Classification and Statements

| Classification System | Hazard Class | Hazard Statement |

| GHS/CLP | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | |

| Chronic Aquatic Toxicity (Category 2) | H411: Toxic to aquatic life with long lasting effects |

Experimental Protocols

This section provides detailed methodologies for key toxicological assessments of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound is determined by administering the substance in graduated doses to a group of experimental animals (typically rats), with one dose per group.[5]

-

Animal Model: Healthy, young adult rats of a single strain are used.[5]

-

Dosage: At least three dose levels are chosen to result in a range of toxic effects and mortality rates. A preliminary range-finding study may be conducted.[5]

-

Administration: The test substance is administered orally in a single dose by gavage.[5]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[5]

-

Pathology: A gross necropsy is performed on all animals.

Acute Dermal Toxicity (OECD 402)

This test assesses the toxic effects resulting from a single dermal application of this compound.

-

Animal Model: Healthy, young adult animals (typically rats or rabbits) with intact skin are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Dosage: A limit test at a dose of 2000 mg/kg body weight is typically performed. If mortality is observed, a full dose-response study is conducted.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The dermal LD50 is calculated.

-

Pathology: Gross necropsy is performed on all animals.

Skin Irritation (OECD 404)

This method determines the potential of this compound to cause skin irritation.[6]

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[7]

-

Application: A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area (approximately 6 cm²) of clipped skin and covered with a gauze patch.[7]

-

Exposure: The exposure duration is 4 hours.[8]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[9]

-

Scoring: Skin reactions are scored according to a graded scale.

-

Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed using additional animals.

Serious Eye Damage/Eye Irritation (OECD 405)

This test evaluates the potential of this compound to cause serious eye damage or irritation.[10]

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.[11]

-

Application: A 0.1 mL or 0.1 g aliquot of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[10][11]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Reversibility: The persistence of lesions is observed for up to 21 days to assess reversibility.[10]

Skin Sensitization (Local Lymph Node Assay - OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of this compound.

-

Animal Model: A small group of female mice (CBA/J strain) is used.

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Procedure: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The draining auricular lymph nodes are excised and the proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine.

-

Endpoint: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involved in this compound toxicity and the workflows of the experimental protocols.

Signaling Pathways

Caption: Metabolic activation and toxicity pathway of this compound.

Experimental Workflows

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Caption: Workflow for Skin Irritation Testing (OECD 404).

Summary of Toxicological Endpoints

-

Acute Toxicity: this compound is harmful if swallowed and toxic in contact with skin.[4] Signs of acute toxicity include lethargy, piloerection, and ataxia.[4]

-

Irritation: It causes serious eye damage and skin irritation.[3][4] In rabbit studies, it produced moderate erythema and edema on the skin and corneal opacity.[3]

-

Sensitization: this compound is a skin sensitizer.[3]

-

Genotoxicity: There is evidence that this compound can induce chromosomal aberrations in vitro.[3]

-

Carcinogenicity: Data on the carcinogenicity of this compound is limited.

-

Reproductive and Developmental Toxicity: In a developmental toxicity study in rats, no maternal, embryonic, or fetal effects were observed at the tested doses.[3]

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 enzymes to reactive naphthoquinone metabolites.[12] These metabolites can induce cellular damage through two main pathways:

-

Redox Cycling and Oxidative Stress: Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This leads to oxidative stress, characterized by the depletion of intracellular glutathione (GSH), lipid peroxidation, and damage to cellular macromolecules, including DNA.[12]

-

Covalent Binding: The reactive naphthoquinone intermediates can also covalently bind to cellular proteins and DNA, forming adducts that can disrupt cellular function and lead to cytotoxicity and genotoxicity.[12]

Safe Handling and First Aid

-

Handling: Use in a well-ventilated area.[3] Avoid breathing dust.[3] Wear protective gloves, clothing, and eye/face protection.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4] Keep container tightly closed.[3]

-

First Aid:

-

Inhalation: Move person to fresh air.[3]

-

Skin Contact: Immediately wash with plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth.[3] Do NOT induce vomiting.[13] Call a poison center or doctor.[3]

-

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[3] this compound and its container must be disposed of as hazardous waste.[1]

This guide is intended to provide detailed technical information on the material safety of this compound for a scientific audience. It is not a substitute for a formal risk assessment or for following all applicable safety regulations and guidelines. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. This compound | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione and mercapturic acid conjugations in the metabolism of naphthalene and 1-naphthyl N-methylcarbamate (carbaryl) - PubMed [pubmed.ncbi.nlm.nih.gov]